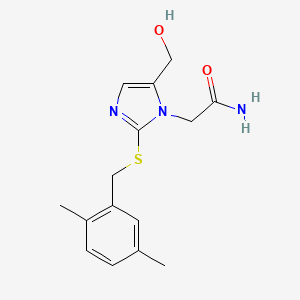

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzylthio group, a hydroxymethyl group, and an imidazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-10-3-4-11(2)12(5-10)9-21-15-17-6-13(8-19)18(15)7-14(16)20/h3-6,19H,7-9H2,1-2H3,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGFFKBSIHIDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a suitable benzyl halide reacts with a thiol or thiolate anion.

Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

Acetamide Formation: The final step involves the acylation of the imidazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

Reduction: The imidazole ring and other functional groups can be reduced under appropriate conditions.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industrial applications, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzylthio group may interact with thiol-containing proteins, affecting their function. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(2-(Benzylthio)-1H-imidazol-1-yl)acetamide: Lacks the hydroxymethyl group, potentially altering its biological activity.

2-(2-((2,5-Dimethylphenyl)thio)-1H-imidazol-1-yl)acetamide: Similar structure but with different substitution patterns on the benzyl ring.

2-(2-(Methylthio)-1H-imidazol-1-yl)acetamide: Contains a simpler methylthio group instead of the benzylthio group.

Uniqueness

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylthio and hydroxymethyl groups, along with the imidazole ring, allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research.

Biological Activity

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its structure includes an imidazole ring, a hydroxymethyl group, and a benzylthio moiety, which contribute to its biological activity and applications in various fields.

Chemical Structure and Properties

- IUPAC Name: 2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide

- CAS Number: 921846-25-5

- Molecular Weight: 305.4 g/mol

The compound's unique functional groups allow for diverse chemical modifications, enhancing its utility in drug discovery and development.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Imidazole Ring Coordination: The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.

- Benzylthio Group Interaction: This group may interact with thiol-containing proteins, influencing their function.

- Hydroxymethyl Group Hydrogen Bonding: This feature can enhance the compound's binding affinity to biological targets.

Potential Therapeutic Applications

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

- Antifungal Properties: The compound may also show antifungal activity, although specific studies are needed to confirm this.

- Anticancer Effects: There is growing interest in evaluating its anticancer potential through mechanisms such as apoptosis induction or cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the benzylthio or hydroxymethyl groups could significantly influence its biological activity. For instance:

- Benzylthio Variants: Variations in the benzylthio group may enhance the compound's interaction with biological targets.

- Hydroxymethyl Modifications: Altering the hydroxymethyl group could improve solubility and bioavailability.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction conditions. For example, in analogous imidazole-thioether syntheses (e.g., compound 9c ), yields improved when using polar aprotic solvents (e.g., DMF) with copper(I) iodide as a catalyst under reflux . Purification via flash chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization (e.g., DMF/acetic acid mixtures) enhances purity . Elemental analysis and spectroscopic techniques (e.g., H/C NMR, IR) should confirm structural integrity and monitor byproducts .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylbenzyl groups; thioether protons at δ 3.5–4.0 ppm) .

- IR Spectroscopy : Key peaks include S-H stretches (~2550 cm) and C=O acetamide bands (~1680 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS requires exact mass 347.1314) .

Basic: How should researchers assess purity, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity ≥95% is standard for in vitro assays .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should deviate <0.4% from theoretical values .

- Melting Point : Sharp melting range (e.g., 150–152°C) indicates homogeneity .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

- Substituent Variation : Modify the thioether group (e.g., replace 2,5-dimethylbenzyl with fluorophenyl) to assess impact on receptor binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TGR5 receptors .

- In Vitro Assays : Test cytotoxicity (MTT assay), apoptosis (flow cytometry), and enzyme inhibition (e.g., IC determination) .

Advanced: What experimental strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

Methodological Answer:

- ADME Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .

- Dose-Response Refinement : Conduct pharmacokinetic studies (e.g., C, AUC) in rodent models to optimize dosing regimens .

- Isosteric Replacement : Replace metabolically labile groups (e.g., hydroxymethyl with trifluoromethyl) to enhance stability .

Advanced: How can molecular docking guide mechanistic studies for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors with known imidazole-thioether interactions (e.g., TGR5, cytochrome P450 isoforms) .

- Docking Protocols : Use cryo-EM or X-ray structures (e.g., PDB ID 4PHU for TGR5) to model ligand-receptor interactions. Validate with mutagenesis (e.g., alanine scanning of binding pockets) .

- Binding Free Energy Calculations : Apply MM-GBSA to quantify contributions of hydrophobic (e.g., dimethylbenzyl) and hydrogen-bonding (e.g., acetamide) groups .

Advanced: What in vivo models are appropriate for evaluating therapeutic potential?

Methodological Answer:

- Rodent Models : Use diet-induced obese mice for metabolic disorders (TGR5 agonism) or xenograft models (e.g., HCT-116 colon cancer) for antitumor activity .

- Dosing Routes : Oral bioavailability can be tested via gavage, with plasma samples analyzed by LC-MS/MS .

- Biomarker Analysis : Measure downstream targets (e.g., GLP-1 for TGR5, caspase-3 for apoptosis) via ELISA or Western blot .

Basic: How do researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .

- HPLC Monitoring : Track degradation products (e.g., hydrolysis of acetamide to acetic acid) .

- Stability-Indicating Methods : Use UPLC-PDA to resolve peaks for parent compound and degradants .

Advanced: What computational tools predict metabolic pathways and potential toxicities?

Methodological Answer:

- In Silico Metabolism : Use ADMET Predictor or SwissADME to identify likely Phase I/II modifications (e.g., hydroxylation of methyl groups) .

- Toxicity Profiling : Apply Derek Nexus for structural alerts (e.g., thioether-related hepatotoxicity) .

- CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorometric kits .

Advanced: How can contradictory cytotoxicity data between cell lines be reconciled?

Methodological Answer:

- Cell Line Authentication : Verify origins (e.g., STR profiling) to rule out contamination .

- Microenvironment Mimicry : Use 3D spheroid models or co-cultures with fibroblasts to better replicate in vivo conditions .

- Mechanistic Follow-Up : Perform RNA-seq to identify differential gene expression (e.g., pro-apoptotic vs. survival pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.